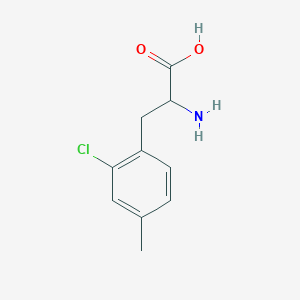

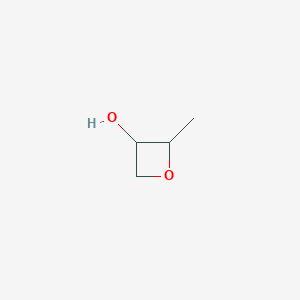

2-甲基氧杂环-3-醇

描述

2-Methyloxetan-3-ol is a chemical compound with the CAS Number: 1420681-59-9 . It has a molecular weight of 88.11 and its IUPAC name is 2-methyl-3-oxetanol . It is a yellow liquid and is typically stored at room temperature .

Synthesis Analysis

A modified synthesis of oxetan-3-ol has been reported in the Russian Journal of Organic Chemistry . The synthesis involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The molecular structure of 2-Methyloxetan-3-ol is represented by the linear formula C4H8O2 . The InChI Code for this compound is 1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 .Chemical Reactions Analysis

The chemical reactions of 2-Methyloxetan-3-ol are complex and involve a competition between ring opening and reaction with O2 . These reactions are critical to the high-fidelity numerical modeling of combustion .Physical And Chemical Properties Analysis

2-Methyloxetan-3-ol is a yellow liquid . It is typically stored at room temperature .科学研究应用

化学合成和应用

- 性信息素前体:2-甲基氧杂环-3-醇衍生物的一个关键应用是合成性信息素前体。Hedenström 等人(2002 年)探索了通过环氧丁烷开环,然后进行脂肪酶催化的酰化反应来合成多种 3-甲基烷-2-醇(各种松树锯蝇物种中性信息素的前体)(Hedenström 等人,2002 年)。

- 聚合物和材料科学:Singha 等人(2005 年)研究了带有氧杂环基团的单体乙基-3-(丙烯酰氧基)甲基氧杂环(EAO),使用原子转移自由基聚合进行聚合。这项研究有助于推进聚合物科学和材料工程 (Singha 等人,2005 年)。

生物医学研究和疗法

- 抗菌应用:Chakrabarty 等人(2011 年)研究了一类具有季铵和类 PEG 侧链的共聚氧杂环的抗菌效果,提供了潜在治疗应用的见解 (Chakrabarty 等人,2011 年)。

- 治疗性寡核苷酸的合成:Grajkowski 等人(2001 年)专注于合成一种特定的脱氧核糖核苷磷酰胺,展示了其在治疗性寡核苷酸制备中的潜在应用 (Grajkowski 等人,2001 年)。

环境和绿色化学

- 绿色溶剂应用:Rapinel 等人(2020 年)对 2-甲基氧杂环(2-MeOx)作为一种可持续的、生物基溶剂进行了广泛的综述,用于提取天然产物,突出了其相对于传统溶剂的环境效益 (Rapinel 等人,2020 年)。

催化中的高级应用

- 催化剂设计和氢化反应:Crespo-Quesada 等人(2012 年)回顾了催化过程的最新进展,包括炔烃的氢化反应,强调了优化催化剂设计的必要性 (Crespo-Quesada 等人,2012 年)。

作用机制

Target of Action

2-Methyloxetan-3-ol is a type of alkyl-substituted cyclic ether . The primary targets of this compound are hydrocarbons and biofuels . It interacts with these targets during the low-temperature oxidation process .

Mode of Action

The interaction of 2-Methyloxetan-3-ol with its targets involves a chain-propagating step with OH . This leads to the formation of intermediates, including cyclic ether radicals . These radicals undergo subsequent reactions, which involve a competition between ring opening and reaction with O2 . The latter enables pathways mediated by hydroperoxy-substituted carbon-centered radicals (QOOH) .

Biochemical Pathways

The biochemical pathways affected by 2-Methyloxetan-3-ol are primarily related to the oxidation of hydrocarbons and biofuels . The compound’s action results in the formation of intermediates, which can further react to produce various products . For instance, ring-opening reactions of QOOH radicals derived from 2-methyloxetane produce ketohydroperoxide species (performic acid and 2-hydroperoxyacetaldehyde), which may impart additional chain-branching potential, and dicarbonyl species (3-oxobutanal and 2-methylpropanedial), which often serve as proxies for modeling reaction rates of ketohydroperoxides .

Result of Action

The action of 2-Methyloxetan-3-ol results in the formation of various products. Species detected in experiments include methyl, ethene, formaldehyde, propene, ketene, 1,3-butadiene, and acrolein . Ion signals consistent with products from alkyl radical oxidation were detected, including for QOOH-mediated species .

Action Environment

The action, efficacy, and stability of 2-Methyloxetan-3-ol can be influenced by environmental factors such as temperature and pressure . For instance, experiments were conducted at 6 Torr and two temperatures (650 K and 800 K) under pseudo-first-order conditions to facilitate R + O2 reactions .

安全和危害

2-Methyloxetan-3-ol is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

2-methyloxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCRYZBFFWBCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3320762.png)

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3320785.png)

![Benzene, 1,2-bis[(2-propynyloxy)methyl]-](/img/structure/B3320799.png)

![1-((3S,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-3,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B3320813.png)

![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)

![3,9-Diazaspiro[5.6]dodecan-10-one](/img/structure/B3320835.png)

![(r)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B3320863.png)